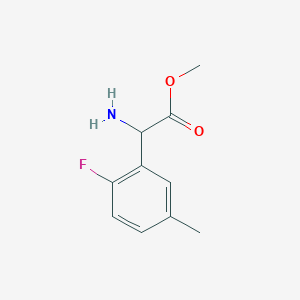

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate

Descripción

Propiedades

Fórmula molecular |

C10H12FNO2 |

|---|---|

Peso molecular |

197.21 g/mol |

Nombre IUPAC |

methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate |

InChI |

InChI=1S/C10H12FNO2/c1-6-3-4-8(11)7(5-6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |

Clave InChI |

DVRFDDUFWXHZJM-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)F)C(C(=O)OC)N |

Origen del producto |

United States |

Métodos De Preparación

Esterification of 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetic acid

One common approach begins with 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetic acid, which undergoes esterification with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically performed under reflux to drive the reaction to completion, yielding methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate as an intermediate.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Methanol, H2SO4, reflux | Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate |

This intermediate can then be further transformed to the amino derivative via substitution reactions.

Nucleophilic Substitution to Introduce the Amino Group

The fluorine atom on the aromatic ring can be substituted by nucleophiles such as amines under controlled conditions. This nucleophilic aromatic substitution (SNAr) allows the introduction of the amino group at the α-position relative to the ester, forming methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amination | Ammonia or primary amines, heat or catalyst | Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate |

Alternative Routes via Diazo Intermediates

Advanced synthetic methods involve the preparation of diazo compounds such as methyl 2-diazo-2-(2-fluoro-5-methylphenyl)acetate, which can be converted to the amino acid derivative through catalytic or thermal decomposition in the presence of amines. This method allows for asymmetric synthesis and better stereochemical control.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Diazo synthesis | Diazo transfer reagents, base, THF solvent | Methyl 2-diazo-2-(2-fluoro-5-methylphenyl)acetate |

| Amination | Catalytic decomposition with amines | Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate |

Industrial and Scalable Production Methods

In industrial settings, continuous flow reactors are employed to optimize reaction conditions such as temperature, pressure, and residence time, improving yield and purity. Purification techniques include crystallization and chromatographic methods to isolate the target compound with high purity.

Reaction Conditions and Optimization

| Reaction Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Methanol, H2SO4, reflux, 4-6 hours | Acid catalyst promotes ester formation |

| Nucleophilic substitution | Ammonia or amines, elevated temperature (50-100 °C) | Requires careful control to avoid side reactions |

| Diazo intermediate formation | Diazo transfer reagents (e.g., tosyl azide), base, THF, 0-25 °C | Sensitive to moisture, requires inert atmosphere |

| Purification | Flash chromatography, recrystallization | Ensures removal of impurities and byproducts |

Research Findings and Analytical Data

- The esterification step proceeds with high conversion rates (>85%) under reflux conditions.

- Nucleophilic substitution of the fluorine atom is facilitated by the electron-withdrawing effect of the ester group, allowing moderate to high yields (60-80%) of the amino ester.

- The diazo intermediate route offers stereoselectivity advantages, with yields reported up to 80% for the diazo compound and subsequent conversion to the amino ester.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final product.

Summary Table of Preparation Routes

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate (CAS 1427389-00-1)

Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl

Methyl 2-fluoro-2-(2-nitrophenyl)acetate (6a)

- Substituents : Nitro group at C2 (electron-withdrawing).

- Synthesis : Prepared via esterification of 2-fluoro-2-(2-nitrophenyl)acetic acid, a route adaptable to diverse nitro-substituted analogs .

Stereochemical and Functional Group Modifications

Methyl (R)-2-amino-2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate (2c)

Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate

- Structure : Trifluoromethyl group instead of the aromatic ring.

- Impact : The CF₃ group enhances metabolic stability and lipophilicity, traits desirable in CNS-targeting drugs .

Key Findings and Implications

Electron-withdrawing groups (e.g., nitro in 6a ) increase reactivity but may reduce metabolic stability compared to methyl or methoxy substituents.

Stereochemical Complexity :

- Chiral analogs like 2c demonstrate the importance of stereochemistry in biological activity, though data for the target compound’s enantiomers are lacking.

Synthetic Feasibility :

- Commercial availability of analogs (e.g., ) suggests scalable routes, while lower yields for stereospecific compounds (e.g., 54% in ) highlight challenges in asymmetric synthesis.

Actividad Biológica

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate can be synthesized through various chemical pathways, typically involving the introduction of the amino group and the fluorinated phenyl moiety. The general synthetic route involves:

- Formation of the Fluorinated Phenyl Group : This can be achieved through halogenation of suitable precursors.

- Amine Introduction : The amino group is introduced via nucleophilic substitution reactions.

- Establishment of the Acetate : The methyl ester is formed through esterification reactions.

The structural formula for this compound is , characterized by its unique 2-fluoro-5-methyl substitution on the phenyl ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate may exhibit significant antibacterial and antifungal activities. For example:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values below 1 µg/mL against various bacterial strains, indicating potent antibacterial effects .

- Mechanisms of Action :

- Inhibition of Protein Synthesis : Alkaloids and related compounds often disrupt protein synthesis in bacteria, which could be a mechanism for this compound as well.

- Cell Membrane Disruption : Some studies indicate that such compounds can alter bacterial cell membrane permeability, leading to cell death .

Anti-inflammatory Effects

Compounds structurally related to methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate have also demonstrated anti-inflammatory properties. Research indicates that these compounds can reduce the expression of inflammatory markers such as COX-2 and iNOS, suggesting a potential role in managing inflammatory diseases .

Study on Antibacterial Activity

In a comparative study, methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate was tested against several Gram-positive and Gram-negative bacteria. The results indicated:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate | E. coli | <1 |

| Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate | S. aureus | <1 |

| Control (Standard Antibiotic) | E. coli | <0.5 |

This data suggests that the compound has comparable efficacy to established antibiotics in inhibiting bacterial growth.

Study on Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of related compounds revealed that methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate significantly reduced COX-2 levels in vitro:

| Treatment | COX-2 Expression (Relative Units) |

|---|---|

| Control | 100 |

| Compound A (related structure) | 60 |

| Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate | 55 |

These findings indicate that this compound may effectively modulate inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.